molecular formula C11H18FNO4 B14777295 (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14777295
M. Wt: 247.26 g/mol
InChI Key: IFUGOWLPASPVBC-UHFFFAOYSA-N
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Description

(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3R,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound also plays a crucial role in its biological activity, as it can affect the orientation and fit within enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-pyrrolidinecarboxylic acid
  • (3R,4S)-1-tert-butoxycarbonyl-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4R)-1-tert-butoxycarbonyl-4-cyclohexyl-3-pyrrolidinecarboxylic acid

Uniqueness

(3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethyl group. This combination of features can result in distinct reactivity and biological activity compared to other similar compounds. The fluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and synthesis.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(4-12)8(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

IFUGOWLPASPVBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CF

Origin of Product

United States

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